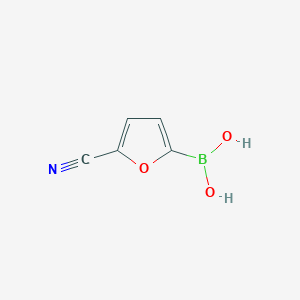

(5-Cyanofuran-2-yl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Cyanofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BNO3 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds to which “(5-Cyanofuran-2-yl)boronic acid” belongs, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The optimal conditions for the synthesis of tetracoordinated borinic acids require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis

The molecular weight of “(5-Cyanofuran-2-yl)boronic acid” is 136.9 . More detailed structural analysis would require additional information or computational chemistry techniques.Chemical Reactions Analysis

Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are used in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling . They can also interact with strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .Physical and Chemical Properties Analysis

“(5-Cyanofuran-2-yl)boronic acid” has a molecular formula of C5H4BNO3 and a molecular weight of 136.9 . Further details about its physical and chemical properties would require specific experimental data.Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Boronsäuren, einschließlich “(5-Cyanofuran-2-yl)boronsäure”, werden häufig in der Suzuki–Miyaura-Kupplung eingesetzt, einer weit verbreiteten, übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionsgruppenverträglichen Bedingungen sowie die Verwendung von relativ stabilen, leicht zu synthetisierenden und umweltfreundlichen Organobor-Reagenzien .

Sensoranwendungen

Boronsäuren wurden aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen in verschiedenen Sensoranwendungen eingesetzt . Diese Sensoranwendungen können entweder homogene Assays oder heterogene Detektionen sein .

Biologische Markierung

Die Wechselwirkung von Boronsäuren mit Diolen ermöglicht deren Verwendung in der biologischen Markierung . Dies kann besonders nützlich in der Forschung sein, die die Verfolgung und Untersuchung biologischer Moleküle umfasst.

Proteinmanipulation und -modifikation

Boronsäuren können auch zur Proteinmanipulation und -modifikation verwendet werden . Dies kann die Veränderung von Proteinstrukturen oder -funktionen umfassen, was für das Verständnis biologischer Prozesse entscheidend sein kann.

Trennungstechnologien

Boronsäuren wurden in Trennungstechnologien eingesetzt . Dies kann die Trennung verschiedener Moleküle aufgrund ihrer Wechselwirkungen mit Boronsäuren umfassen.

Entwicklung von Therapeutika

Schließlich können Boronsäuren, einschließlich “this compound”, in der Entwicklung von Therapeutika verwendet werden . Dies kann die Entwicklung und Synthese neuer Medikamente für verschiedene medizinische Erkrankungen umfassen.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .

Mode of Action

(5-Cyanofuran-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by (5-Cyanofuran-2-yl)boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and non-toxicity , which suggests that (5-Cyanofuran-2-yl)boronic acid may have favorable ADME properties.

Result of Action

The molecular result of the action of (5-Cyanofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds

Action Environment

The action of (5-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of (5-Cyanofuran-2-yl)boronic acid in its action environment.

Biochemische Analyse

Biochemical Properties

They can form cyclic esters with 1,2- or 1,3-diols, which leads to significant changes in fluorescence . This property has been utilized in various sensing applications .

Molecular Mechanism

The molecular mechanism of (5-Cyanofuran-2-yl)boronic acid is not well-defined. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer a group to a metal .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds .

Eigenschaften

IUPAC Name |

(5-cyanofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJDRKYWTRYVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2455018.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2455031.png)

![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)

![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)